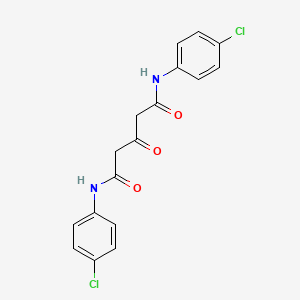
Nonacosanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosanal is a long-chain aldehyde with the molecular formula C29H58O. It is a naturally occurring compound found in various plant waxes and insect pheromones. This compound is known for its waxy texture and is often used in the study of chemical communication in insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonacosanal can be synthesized through the oxidation of nonacosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an anhydrous environment. The reaction is carried out under controlled temperatures to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as plant waxes. The extraction process involves solvent extraction followed by purification through distillation or chromatography. This method ensures the isolation of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nonacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to nonacosanoic acid using strong oxidizing agents.
Reduction: It can be reduced back to nonacosanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH)
Major Products:
Oxidation: Nonacosanoic acid
Reduction: Nonacosanol
Condensation: β-hydroxy aldehydes or ketones
Applications De Recherche Scientifique
Nonacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of long-chain aldehydes and their reactions.
Biology: this compound is studied for its role in insect pheromones and chemical communication.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its waxy texture and emollient properties.
Mécanisme D'action
The mechanism of action of nonacosanal involves its interaction with specific molecular targets. In insects, this compound acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that this compound influences the signaling pathways related to chemical communication.
Comparaison Avec Des Composés Similaires
Nonacosanal is similar to other long-chain aldehydes such as octacosanal and triacontanal. its unique chain length and specific functional group positioning give it distinct properties and applications. For example:
Octacosanal (C28H56O): Slightly shorter chain length, used in similar applications but with different physical properties.
Triacontanal (C30H60O): Longer chain length, used in studies of plant waxes and insect pheromones.
This compound’s uniqueness lies in its specific chain length, which makes it particularly effective in certain biological and industrial applications.
Propriétés
Numéro CAS |
72934-04-4 |
|---|---|
Formule moléculaire |
C29H58O |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
nonacosanal |
InChI |
InChI=1S/C29H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h29H,2-28H2,1H3 |
Clé InChI |
AUSHGUYKHVWAKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

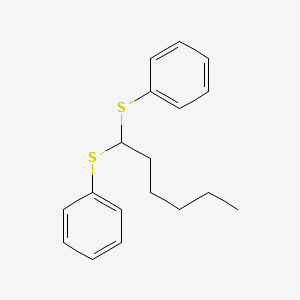
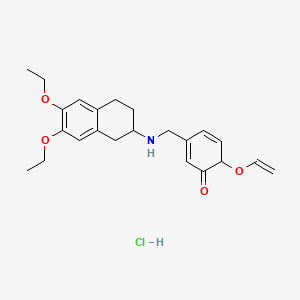

![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)

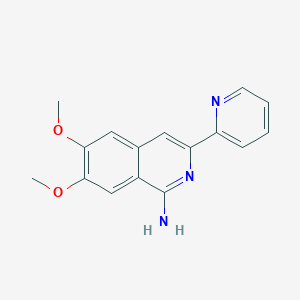
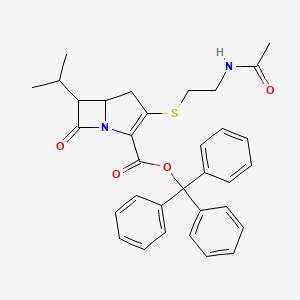
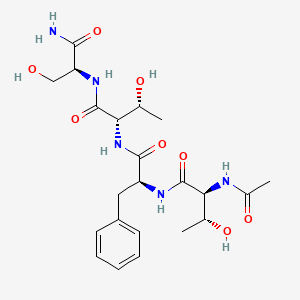
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
